molecular formula C6H8N2O B050438 (6-Amino-3-Pyridinyl)Methanol CAS No. 113293-71-3

(6-Amino-3-Pyridinyl)Methanol

Cat. No. B050438
M. Wt: 124.14 g/mol
InChI Key: TXPRFSOGPYITOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (6-Amino-3-Pyridinyl)Methanol and related compounds involves complex reactions, including enamine alkylation and dehydrating condensation reactions. For instance, novel derivatives have been synthesized through reactions involving autorecycling oxidation of some amines and alcohols, suggesting innovative approaches to generating this compound and its analogs (Mitsumoto & Nitta, 2004).

Molecular Structure Analysis

The molecular structure of (6-Amino-3-Pyridinyl)Methanol derivatives can be characterized by spectroscopic techniques, crystallography, and theoretical calculations. Studies employing NMR and X-ray crystallography have elucidated the aromatic nature and specific geometric configurations of these molecules (Yin et al., 2010).

Chemical Reactions and Properties

(6-Amino-3-Pyridinyl)Methanol participates in a variety of chemical reactions, including oxidation and cycloaddition reactions. These reactions can lead to the formation of complex molecules with novel properties. For example, certain derivatives have been shown to efficiently oxidize benzylamines and alcohols under specific conditions, demonstrating the compound's versatility in chemical transformations (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

The physical properties of (6-Amino-3-Pyridinyl)Methanol and its derivatives, such as solubility, melting point, and stability, are crucial for understanding its behavior in different environments and potential applications. These properties are typically investigated through experimental studies and help in determining the compound's suitability for various scientific and industrial applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are essential for exploiting (6-Amino-3-Pyridinyl)Methanol in chemical syntheses and other applications. The compound's ability to participate in diverse chemical reactions makes it a valuable entity in organic chemistry and materials science.

Scientific Research Applications

  • Synthesis of Novel Compounds and Autorecycling Oxidation : A study demonstrated the synthesis of novel compounds using 6-amino-3-substituted uracil derivatives, which included (6-Amino-3-Pyridinyl)Methanol. These compounds were shown to have autorecycling oxidation properties, being able to oxidize amines and alcohols under specific conditions, suggesting potential applications in organic synthesis and catalysis (Mitsumoto & Nitta, 2004).

  • Metal-Free Reduction of Nitro Aromatic Compounds : Research indicated that (2-Pyridyl)phenyl methanol, a related compound, can act as a hydrogen donor in the metal-free reduction of nitro aromatic and heteroaromatic compounds. This could have implications for the development of more sustainable and cost-effective methods in chemical synthesis (Giomi, Alfini & Brandi, 2011).

  • Catalysts for Aldol Reactions : A study synthesized zinc complexes with multidentate nitrogen ligands, including a compound structurally similar to (6-Amino-3-Pyridinyl)Methanol. These complexes were effective catalysts in aldol reactions, suggesting potential applications in the field of organometallic catalysis (Darbre, Dubs, Rusanov & Stoeckli-Evans, 2002).

  • Removal of Acid-labile Amino-protecting Groups : Pyridinium salts, derived from pyridine-based molecules like (6-Amino-3-Pyridinyl)Methanol, have been used for the selective cleavage of acid-labile amino-protecting groups in organic solvents. This has potential applications in peptide synthesis and modification (Klostermeyer & Schwertner, 1973).

  • Nonlinear Optical Properties : Research on 3-amino-4-(Boc-amino)pyridine, a compound structurally related to (6-Amino-3-Pyridinyl)Methanol, indicated its potential as a nonlinear optical (NLO) material due to its favorable electronic properties and first hyperpolarizability values (Vural, Ozdogan & Orbay, 2019).

  • Reduction of CO2 to Methanol : Pyridinium and its derivatives have been studied as catalysts for the electrochemical reduction of CO2 to methanol, a process of interest for carbon capture and renewable energy applications. The studies highlighted the mechanisms and efficiency of these catalysts in CO2 reduction (Barton Cole et al., 2010; Barton Cole et al., 2015).

  • Subcritical Fluid Chromatography : Pyridine-based compounds have been used in packed column subcritical fluid chromatography for the separation of underivatized amino acids, showcasing their utility in analytical chemistry (Camel et al., 1992).

Safety And Hazards

“(6-Amino-3-Pyridinyl)Methanol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It should be stored in a well-ventilated place, with the container kept tightly closed .

properties

IUPAC Name

(6-aminopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPRFSOGPYITOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383451
Record name (6-Amino-3-Pyridinyl)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Amino-3-Pyridinyl)Methanol

CAS RN

113293-71-3
Record name (6-Amino-3-Pyridinyl)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-aminopyridin-3-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 6-aminonicotinic acid ethyl ester (1.18 g, 7.1 mmol) in anhydrous THF (24 mL) was added a solution of lithium aluminum hydride (0.41 g, 10.6 mmol) in THF (12 mL) at 0° C. over 10 min and the mixture stirred for 1.5 h. To the reaction was added sequentially 0.5 mL H2O, 0.5 mL 15% aqueous NaOH and 1.5 mL H2O and the resultant slurry was filtered. The filtrate was dried (MgSO4), filtered, concentrated and purified by column chromatography (10% MeOH/CH2Cl2) to give 6-amino-3-hydroxymethylpyridine (0.61 g, 69%) as colorless crystals. 1H NMR (MeOD) δ 3.31 (s, 1H (OH)), 4.43 (s, 2H), 6.58 (d, 1H, J=8.4 Hz), 7.48 (d, 1H, J=8.7 Hz), 7.85 (s, 1H).
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (0.95 ml, 17.2 mmol, 0.5 equiv) is added to a solution of 6-aminonicotinic acid (5.0 g, 34.4 mmol) in ethanol (50 ml). After heating to reflux for 16 hours, the reaction mixture is carefully poured into a concentrated aqueous Na2CO3 solution. The aqueous phase is extracted three times with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The residue is dissolved in anhydrous THF (25 ml). At −60° C., lithium aluminium hydride (2.68 g, 68.6 mmol, 3.0 equiv) is carefully added. The mixture is warmed to 0° C., and then refluxed for 1 hour. After cooling, water (1.5 ml) and 5 N aqueous NaOH solution (1.5 ml) are added. The precipitate is filtered off, and the filtrate is concentrated in vacuo. The residue is purified via flash chromatography (EtOAc/MeOH 95:5) to afford the title compound (2.15 g, 72%). 1H NMR (400 MHz, d6-DMSO): δ=7.82 (d, J=1.7 Hz, 1H), 7.32 (dd, J=8.3/2.5 Hz, 1H), 6.40 (dd, J=9.3/1.0 Hz, 1H), 5.77 (br s, 2H), 4.88 (t, J=5.5 Hz, 1H), 4.27 (d, J=5.5 Hz, 2H), MS (ES+): 125 (M+H)+.
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.68 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Yield
72%

Synthesis routes and methods III

Procedure details

At 0° C., lithiumaluminium hydride (1.7 g) was added to a THF solution (58 mL) of 6-amino-nicotinic acid (2.0 g), and stirred overnight at room temperature. Sodium sulfate 10 hydrate was added to the reaction liquid at 0° C. to stop the reaction, and this was dried with anhydrous sodium sulfate. The reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure to obtain (6-amino-3-pyridinyl)methanol (1.7 g) as a brown solid.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A 250 mL 3-neck flask equipped with an addition funnel, an argon (Ar) inlet and a stopper was flame dried and cooled to room temperature. Dry tetrahydrofuran (THF, 30 mL) was added to the flask, followed by 1M. lithium aluminum hydride (LAH) in Et2O (16 mL). After cooling the solution to 0° C. with a wet ice/water bath, the product from Example 8 (0.92 g, 6 mmol) suspended in THF (100 mL) was added dropwise. The reaction was allowed to warm to room temperature and stir for 3 h. The reaction was quenched with H2O, the salts filtered off and the filtrate stripped to give 0.591 g (99%) of title material.
Name
product
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
99%

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